molecular formula C27H40O3 B14081874 9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)-

9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)-

Cat. No.: B14081874
M. Wt: 412.6 g/mol
InChI Key: LWQQLNNNIPYSNX-HFGONQAFSA-N
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Description

9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)- is a synthetic derivative of vitamin D This compound is known for its unique structure, which includes a cyclopropyl group and a secochola backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)- involves several stepsThe reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)- involves its interaction with specific molecular targets and pathways. It binds to vitamin D receptors on the surface of cells, regulating the expression of genes involved in cellular differentiation and proliferation. This regulation helps to control the growth and differentiation of skin cells, making it useful in treating conditions like psoriasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)- is unique due to its specific structure, which includes a cyclopropyl group. This structural feature may contribute to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22-,23-,24+,25+,26+,27-/m1/s1

InChI Key

LWQQLNNNIPYSNX-HFGONQAFSA-N

Isomeric SMILES

C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Origin of Product

United States

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